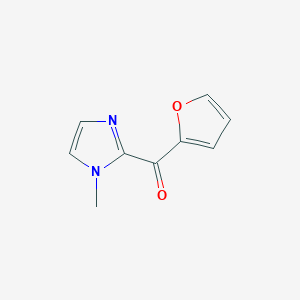
4-Methyl-5-nitro-2-pyridinecarboxylic acid
Descripción general
Descripción
The compound of interest, 4-Methyl-5-nitro-2-pyridinecarboxylic acid, is a derivative of pyridine, which is a heterocyclic aromatic organic compound. This particular derivative is characterized by a methyl group at the 4-position, a nitro group at the 5-position, and a carboxylic acid group at the 2-position of the pyridine ring. The presence of these functional groups suggests that the compound could exhibit interesting chemical reactivity and potentially serve as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related pyridine derivatives has been described in the literature. For instance, the synthesis of various pyridine derivatives with substitutions at different positions on the ring has been achieved through methods such as electrophilic substitution reactions and cycloaddition reactions . Although the specific synthesis of 4-Methyl-5-nitro-2-pyridinecarboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied to obtain this compound.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be significantly influenced by the substituents attached to the ring. For example, the presence of a nitro group can affect the electron density and the overall reactivity of the molecule . The molecular structures of related compounds, such as 4-nitropyridine-N-oxide, have been determined by techniques like gas-phase electron diffraction, which provides information on bond lengths and angles that are crucial for understanding the geometry and reactivity of these molecules .
Chemical Reactions Analysis
Pyridine derivatives are known to participate in a variety of chemical reactions. The nitro group in 4-Methyl-5-nitro-2-pyridinecarboxylic acid is an electron-withdrawing group that can make the pyridine ring more susceptible to nucleophilic attack. Additionally, the carboxylic acid functionality can engage in reactions such as esterification and amide formation, which are fundamental in the synthesis of more complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their functional groups. The presence of a nitro group typically increases the acidity of the compound, while the methyl group can contribute to the hydrophobic character of the molecule. The carboxylic acid group is associated with the ability to form hydrogen bonds, which can affect the compound's solubility and boiling point. Spectroscopic methods such as IR and Raman spectroscopy can be used to characterize these compounds and provide insights into their vibrational characteristics, which are related to their physical properties .
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
4-Methyl-5-nitro-2-pyridinecarboxylic acid plays a crucial role in organic synthesis, serving as an intermediate for various chemical reactions. The nitration of pyridine derivatives, including those related to 4-Methyl-5-nitro-2-pyridinecarboxylic acid, has been extensively studied, highlighting the compound's importance in the synthesis of organic materials and pharmaceuticals. For example, the novel 3E method for synthesizing organic crystals through nitration demonstrates the compound's role in creating intermediates for pharmaceutical synthesis, offering a more ecological, economical, and environmentally-friendly approach compared to traditional methods (Linsheng Wang, 2021).
Environmental and Green Chemistry
The production of nicotinic acid, a derivative of pyridine carboxylic acids, showcases the potential industrial applications of 4-Methyl-5-nitro-2-pyridinecarboxylic acid and its derivatives in promoting green chemistry. Efforts to develop ecological methods for producing nicotinic acid from commercially available materials such as 3-methylpyridine reflect the growing need for sustainable practices in chemical manufacturing. This research emphasizes the importance of finding green chemistry solutions to meet environmental standards without burdening the ecosystem (Dawid Lisicki et al., 2022).
Chemical Analysis and Material Science
The study of pyrrolidines synthesis through [3+2] cycloaddition reactions, involving derivatives of nitropyridines, illustrates the compound's utility in generating materials with potential industrial applications, such as dyes and agrochemical substances. These findings are vital for advancing the understanding of pyrrolidines chemistry and its implications for medicine and industry (Magdalena Żmigrodzka et al., 2022).
Pharmaceutical Applications
In pharmaceutical research, 4-Methyl-5-nitro-2-pyridinecarboxylic acid and its derivatives have been explored for their potential as intermediates in the synthesis of drugs. The multicomponent synthesis of unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines demonstrates the compound's role in creating novel molecules with possible therapeutic applications. This approach to synthesizing derivatives highlights the versatility and importance of 4-Methyl-5-nitro-2-pyridinecarboxylic acid in drug development, providing a foundation for future pharmaceutical innovations (D.M. Turgunalieva et al., 2023).
Safety And Hazards
Propiedades
IUPAC Name |
4-methyl-5-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)8-3-6(4)9(12)13/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCSKWMCSRGUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496645 | |
| Record name | 4-Methyl-5-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nitro-2-pyridinecarboxylic acid | |
CAS RN |
5832-43-9 | |
| Record name | 4-Methyl-5-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-5-NITRO-2-PYRIDINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)




![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)


![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)
![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)

